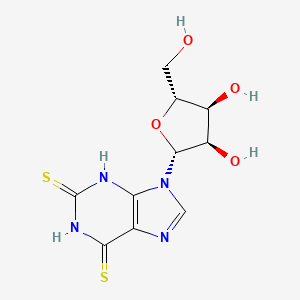
2,6-Dimercaptonebularine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.
Aplicaciones Científicas De Investigación
2,6-Dimercaptonebularine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
2,6-Diaminopurine: Known for its use in the synthesis of nucleic acids and its role in genetic research.
2,5-Dimercapto-1,3,4-thiadiazole: Utilized as a multifunctional lubricant additive with anti-corrosion and anti-wear properties.
Uniqueness: Its ability to protect against radiation and its role in complex molecular interactions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H12N4O4S2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
VMCLWNITFWEQDT-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
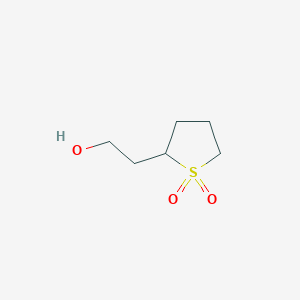
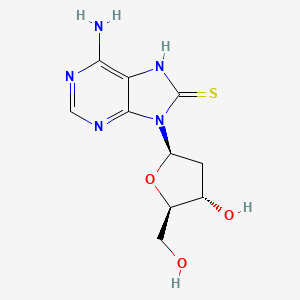
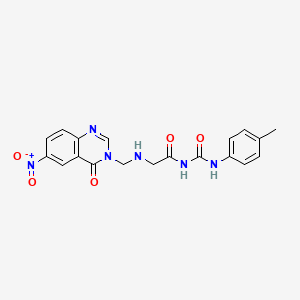

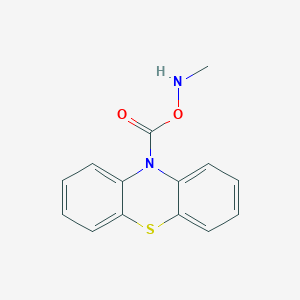
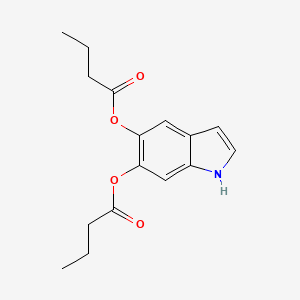
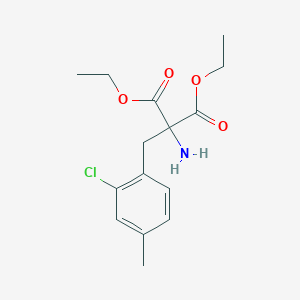
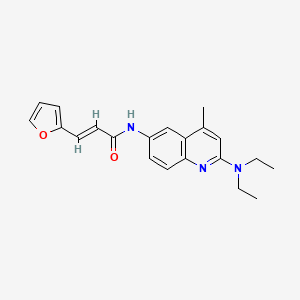
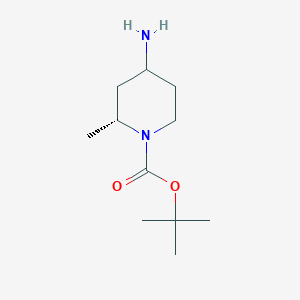

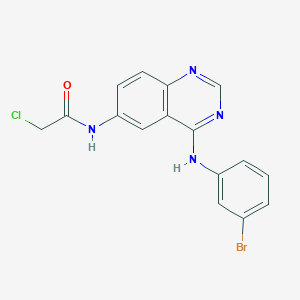
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)
